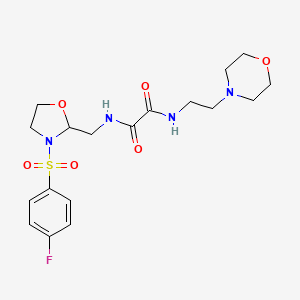

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

説明

N1-((3-((4-Fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated oxazolidine core linked to a morpholinoethyl side chain.

特性

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJILNDNWSWGMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound notable for its complex structure, which includes an oxazolidinone ring, a sulfonyl group, and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.42 g/mol. The presence of the 4-fluorophenyl group and the morpholino moiety suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3O4S |

| Molecular Weight | 367.42 g/mol |

| Functional Groups | Oxazolidinone, Sulfonyl, Oxalamide |

Enzyme Inhibition

Preliminary studies indicate that N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways associated with cancer. The sulfonyl group may enhance the binding affinity to target enzymes, potentially leading to effective inhibition.

Anticancer Properties

In vitro assays have shown that compounds with similar structural features demonstrate anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. The oxazolidinone structure is known to influence gene expression, suggesting that this compound may also have epigenetic effects.

Case Studies

- Histone Deacetylase Inhibition : Compounds containing oxazolidinone structures have been studied for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide may exhibit similar properties, warranting further investigation into its HDAC inhibitory activity.

- Enzyme Interaction Studies : Interaction studies involving this compound are essential for understanding its biological mechanisms. These studies typically focus on assessing binding affinities and inhibition constants against target enzymes.

Synthesis Pathway

The synthesis of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide generally involves several key steps:

- Formation of the Oxazolidinone Ring : Reacting an amino alcohol with a carbonyl compound under acidic conditions.

- Introduction of the Sulfonyl Group : The intermediate oxazolidinone is treated with a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of a base such as triethylamine.

- Oxalamide Formation : Finally, the sulfonylated oxazolidinone reacts with oxalyl chloride and morpholine to yield the desired product.

Research Findings

Recent studies highlight the potential therapeutic applications of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in treating metabolic disorders and cancers. The unique combination of functional groups enhances its selectivity and potency against specific biological targets.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxalamides and sulfonamide derivatives from the literature, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations:

Structural Variations and Bioactivity: The target compound’s 4-fluorophenyl sulfonyl group distinguishes it from analogs like 15 and 25, which feature thiazole rings and pyrrolidine/piperidine moieties. Sulfonyl groups are known to enhance binding affinity to enzymes (e.g., HIV protease or cytochrome P450 isoforms) .

Synthetic Complexity :

- Compounds with heterocyclic cores (e.g., thiazole in 15 , oxazolidine in the target compound) typically require multi-step syntheses. For example, 15 was synthesized via stereoselective coupling (53% yield), while the target compound’s oxazolidine core likely involves sulfonylation and oxalamide condensation .

Biological Relevance: Thiazole-containing oxalamides (e.g., 15, 25) exhibit potent anti-HIV activity (IC₅₀ < 1 µM), attributed to their ability to block viral entry by targeting the CD4-binding site . The target compound’s sulfonyl group may similarly interact with viral or host proteins.

Table 2: Analytical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。